molecular formula C14H17NO3 B1375858 Tert-butyl (4-(prop-2-YN-1-yloxy)phenyl)carbamate CAS No. 54840-30-1

Tert-butyl (4-(prop-2-YN-1-yloxy)phenyl)carbamate

Cat. No. B1375858
CAS RN: 54840-30-1
M. Wt: 247.29 g/mol
InChI Key: FFYMJYNHDBVDTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (4-(prop-2-YN-1-yloxy)phenyl)carbamate is a chemical compound with the CAS Number: 54840-30-1 . It has a molecular formula of C14H17NO3 and a molecular weight of 247.29 .


Molecular Structure Analysis

The molecular structure of Tert-butyl (4-(prop-2-YN-1-yloxy)phenyl)carbamate is represented by the linear formula: C14H17NO3 . This indicates that the molecule is composed of 14 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

Tert-butyl (4-(prop-2-YN-1-yloxy)phenyl)carbamate has a predicted boiling point of 324.1±27.0 °C and a predicted density of 1.128±0.06 g/cm3 . The pKa of the compound is predicted to be 13.17±0.70 .

Scientific Research Applications

Synthesis and Medicinal Applications

Tert-butyl carbamates, including variants like tert-butyl (4-(prop-2-YN-1-yloxy)phenyl)carbamate, are often synthesized for their potential medicinal properties. For instance, tert-butyl phenyl(phenylsulfonyl)methylcarbamate and similar compounds have shown significant results in the field of antiarrhythmic and hypotensive activity. The synthesis and evaluation of these compounds, as demonstrated by Chalina et al. (1998), indicate their potential in treating cardiovascular conditions (Chalina, Chakarova & Staneva, 1998).

Chemical Synthesis and Optimization

The synthesis process of tert-butyl carbamates is a key area of research. Yang et al. (2009) focused on the asymmetric Mannich reaction for synthesizing Tert‐Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate. Their work highlights the importance of precise chemical reactions in creating specific carbamate structures for varied applications (Yang, Pan & List, 2009).

Intermediate in Biologically Active Compounds

Tert-butyl carbamates are often intermediates in the synthesis of biologically active compounds. Zhao et al. (2017) described a method for synthesizing tert-butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate, which is crucial in the production of compounds like omisertinib (AZD9291), a drug used in cancer therapy (Zhao, Guo, Lan & Xu, 2017).

In Organic Synthesis

The use of tert-butyl carbamates in organic synthesis is significant. Guinchard et al. (2005) explored tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as a class of N-(Boc) nitrone equivalents, demonstrating their versatility as building blocks in organic synthesis (Guinchard, Vallée & Denis, 2005).

Safety And Hazards

The safety information available indicates that Tert-butyl (4-(prop-2-YN-1-yloxy)phenyl)carbamate may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and washing thoroughly after handling (P264) .

properties

IUPAC Name

tert-butyl N-(4-prop-2-ynoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-5-10-17-12-8-6-11(7-9-12)15-13(16)18-14(2,3)4/h1,6-9H,10H2,2-4H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFYMJYNHDBVDTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (4-(prop-2-YN-1-yloxy)phenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl (4-(prop-2-YN-1-yloxy)phenyl)carbamate
Reactant of Route 2
Reactant of Route 2
Tert-butyl (4-(prop-2-YN-1-yloxy)phenyl)carbamate
Reactant of Route 3
Reactant of Route 3
Tert-butyl (4-(prop-2-YN-1-yloxy)phenyl)carbamate
Reactant of Route 4
Reactant of Route 4
Tert-butyl (4-(prop-2-YN-1-yloxy)phenyl)carbamate
Reactant of Route 5
Reactant of Route 5
Tert-butyl (4-(prop-2-YN-1-yloxy)phenyl)carbamate
Reactant of Route 6
Reactant of Route 6
Tert-butyl (4-(prop-2-YN-1-yloxy)phenyl)carbamate

Citations

For This Compound
5
Citations
I González-Méndez, E Loera-Loera… - Pharmaceutics, 2022 - mdpi.com
In this work, two dendritic molecules containing an ethylenediaminetetraacetic acid (EDTA) core decorated with two and four β-cyclodextrin (βCD) units were synthesized and fully …
Number of citations: 1 www.mdpi.com
MHY Cheng, H Savoie, F Bryden, RW Boyle - … & Photobiological Sciences, 2017 - Springer
Fluorescence is an essential imaging modality for labelling and visualising cells and sub-cellular structures. Multicolour labelling is especially challenging due to differences in …
Number of citations: 32 link.springer.com
I González-Méndez, K Sorroza-Martínez… - International Journal of …, 2023 - mdpi.com
The synthesis of a new family of ethylenediaminetetraacetic acid (EDTA) core dimers and G0 dendrimers end-capped with two and four β-cyclodextrin (βCD) moieties was performed by …
Number of citations: 6 www.mdpi.com
NN Solodukhin, NE Borisova, AV Churakov… - Journal of Fluorine …, 2016 - Elsevier
Regioselective, simple and fast synthesis of a series of [2 + 3]-cycloaddition products, 2-11, 4-(4-RC 2 HN 3 )C 6 F 4 CO 2 Et (2: R = Ph; 3: R = CMe 2 OH; 4: R = CH 2 OH; 5: R = CO 2 Et…
Number of citations: 8 www.sciencedirect.com
A Sahu, D Das, P Sahu, S Mishra… - Chemical Research …, 2019 - ACS Publications
Acetaminophen (AP) is a popularly recommended over-the-counter analgesic–antipyretic in clinical use. However, the drug is handicapped by the occurrence of hepatotoxic insult …
Number of citations: 9 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.